N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Imidazoles are important heterocyclic motifs found in various functional molecules. They have applications in pharmaceuticals, agrochemicals, dyes, functional materials, and catalysis .
- Our compound features a trifluoromethyl group, a phenyl ring, and a cyclohexyl moiety, making it structurally intriguing.
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-4-methylbenzamide: is a complex organic compound with a fused imidazole ring system.
Preparation Methods
- Synthetic routes for this compound involve the assembly of its core imidazole ring and subsequent functionalization.
- One recent method involves cyclization of amido-nitriles to form disubstituted imidazoles using nickel-catalyzed addition and dehydrative cyclization .
- Industrial production methods may vary, but efficient and regioselective syntheses are essential.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the specific transformation, reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) may be employed.
Major Products: These reactions yield derivatives with modified substituents on the imidazole ring.
Scientific Research Applications
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May serve as lead compounds for drug development.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- Molecular targets and pathways need further exploration through research.
Comparison with Similar Compounds
Uniqueness: Highlight its trifluoromethyl substitution and cyclohexyl ring.
Similar Compounds: Other imidazole derivatives, such as 4-methylimidazole, 1-methylimidazole, and 2-phenylimidazole.
Properties
Molecular Formula |
C24H24F3N3O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H24F3N3O2/c1-16-12-14-18(15-13-16)21(31)29-23(24(25,26)27)22(32)30(19-10-6-3-7-11-19)20(28-23)17-8-4-2-5-9-17/h2,4-5,8-9,12-15,19H,3,6-7,10-11H2,1H3,(H,29,31) |
InChI Key |
SFBOZNPJZNZJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=N2)C3=CC=CC=C3)C4CCCCC4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.